3-Cyclohexyl-D-alanine hydrate

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical protein-building blocks. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, conformational constraints, and modified biological activities. 3-Cyclohexyl-D-alanine hydrate (B1144303) falls squarely within this class of molecules. lookchem.comchemicalbook.comtcichemicals.comtcichemicals.com

As an unnatural amino acid derivative, its primary utility lies in serving as a specialized building block in peptide synthesis. chemimpex.comchemimpex.com The defining feature of this compound is its cyclohexyl side chain, which imparts distinct physicochemical properties. This aliphatic, cyclic group enhances the hydrophobicity of the amino acid compared to its linear counterparts. chemimpex.com This increased hydrophobicity can influence the folding, stability, and interaction of peptides into which it is incorporated. chemimpex.comchemimpex.com

Furthermore, the cyclohexyl group can function as a bioisostere for other chemical moieties, such as a phenyl group or a t-butyl group. pharmablock.com This allows researchers to probe the structural and functional requirements of peptide-protein interactions by replacing natural amino acids like phenylalanine with 3-cyclohexylalanine, thereby providing a three-dimensional, non-aromatic alternative that may offer more contact points with a target protein. pharmablock.com

Table 1: Physicochemical Properties of 3-Cyclohexyl-D-alanine Hydrate

| Property | Value | Source |

|---|---|---|

| CAS Number | 58717-02-5 (anhydrous); 213178-94-0 (hydrate) | sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₉H₁₇NO₂ · xH₂O | sigmaaldrich.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 171.24 g/mol (anhydrous basis) | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White crystalline solid | |

| Optical Activity | [α]20/D −12±1°, c = 1% in 1 M HCl (dry matter) | sigmaaldrich.comsigmaaldrich.com |

| Purity | ≥99.0% | sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | |

This table provides a summary of the key physicochemical properties of this compound based on available research data.

Significance of D-Amino Acids in Peptide and Protein Research

While L-amino acids are the exclusive constituents of ribosomally synthesized proteins, D-amino acids play crucial roles in various biological systems and are a cornerstone of modern peptide design. psu.edu They are found in natural products, particularly those from microorganisms, and are introduced into peptides in higher organisms through post-translational modifications. psu.edu

The incorporation of D-amino acids into synthetic peptides offers several distinct advantages:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are enzymes evolved to recognize and cleave peptide bonds between L-amino acids. frontiersin.orgmdpi.comnih.gov This increased stability prolongs the half-life of peptide-based drugs in biological systems.

Modulation of Secondary Structure: The stereochemistry of D-amino acids imposes specific conformational constraints on the peptide backbone, influencing the formation of secondary structures like β-turns and helices. psu.edunih.gov This allows for the precise design of peptides with defined three-dimensional shapes.

Improved Bioactivity and Receptor Recognition: The presence of a D-amino acid can be critical for a peptide's biological activity and its ability to bind to specific receptors. frontiersin.orgmdpi.com In some cases, the D-enantiomer is essential for receptor recognition, as seen with the opioid peptide dermorphin. mdpi.com

Development of Novel Therapeutics: These properties make D-amino acids highly valuable in drug discovery, especially for developing antimicrobial peptides (AMPs) or host defense peptides (HDPs) that can combat pathogenic bacteria and overcome resistance mechanisms. frontiersin.org

Overview of Academic Research Trajectories for this compound

Academic and industrial research on this compound focuses primarily on its application as a strategic component in the synthesis of bioactive peptides and peptidomimetics. Its unique combination of a D-configuration and a bulky, hydrophobic cyclohexyl side chain makes it a valuable tool for enhancing the pharmacological properties of peptide-based drug candidates. chemimpex.comchemimpex.com

Key research applications include:

Peptide Synthesis and Drug Development: The compound is widely used as a building block to create more stable and effective peptide structures. chemimpex.com Its incorporation can improve the efficacy and bioavailability of therapeutic peptides. chemimpex.comchemimpex.com Researchers utilize derivatives like Fmoc-D-cyclohexylalanine and Boc-D-cyclohexylalanine for solid-phase peptide synthesis to create complex and functional peptide sequences. chemimpex.comchemimpex.com

Enzyme Inhibitor Design: The structural features of 3-Cyclohexyl-D-alanine allow for better interaction with the active sites of biological targets, making it a component in the design of potent enzyme inhibitors for various diseases. chemimpex.com

Protein Engineering: By strategically substituting natural amino acids with 3-Cyclohexyl-D-alanine, researchers can investigate protein structure-function relationships. This helps in understanding the impact of side chain hydrophobicity and stereochemistry on protein folding, stability, and activity.

Table 2: Summary of Research Applications for 3-Cyclohexyl-D-alanine and its Derivatives

| Research Area | Application | Rationale/Benefit |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase synthesis. | Creates complex and functional peptide sequences efficiently. chemimpex.com |

| Drug Development | Design of peptide-based therapeutics. | Enhances stability, efficacy, and bioavailability. chemimpex.comchemimpex.comchemimpex.com |

| Biotechnology | Development of enzyme inhibitors. | Unique structure allows for better interaction with biological targets. chemimpex.com |

| Protein Engineering | Study of structure-function relationships. | Explores the impact of side chain properties on protein folding and stability. |

This table outlines the principal academic research trajectories for 3-Cyclohexyl-D-alanine, highlighting its role in advancing peptide chemistry and drug discovery.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Cyclohexyl-L-alanine |

| (R)-2-amino-3-cyclohexylpropanoic acid |

| Alanine (B10760859) |

| L-alanine |

| D-alanine |

| L-alpha-amino acids |

| L-arginine |

| D-aspartic acid |

| Asparagine |

| N-Boc-3-(4-biphenylyl)-D-alanine |

| N-Boc-3-(Boc-amino)-D-alanine |

| N-Boc-3-cyclohexyl-D-alanine |

| N-Boc-3-dimethylamino-D-alanine |

| L-cysteine |

| D-cysteine |

| N-acetyl-l-cysteine |

| D-cycloserine |

| Dermorphin |

| Fmoc-β-cyclohexyl-D-alanine |

| L-glutamic acid |

| L-glutamine |

| Glycine (B1666218) |

| Kynurenine |

| D-leucine |

| Leucine (B10760876) |

| Methionine sulfone |

| Octopine |

| Phenylalanine |

| (R)-(−)2-(2,5-dihydrophenyl) glycine |

| L-(+)-α-phenyl glycine |

| D-serine |

| L-serine |

| L-taurine |

| 3-nitro-l-tyrosine |

| Valine |

Structure

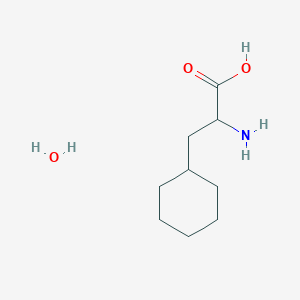

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexyl D Alanine Hydrate and Its Derivatization

Chemical Synthesis Approaches

The chemical synthesis of 3-Cyclohexyl-D-alanine hydrate (B1144303) can be achieved through various methods, often requiring careful control of stereochemistry to obtain the desired D-enantiomer.

General Synthetic Pathways

The synthesis of α-amino acids can be broadly categorized into several approaches, including the alkylation of glycine (B1666218) equivalents, the amination of α-halo acids, and the Strecker synthesis. For chiral α-amino acids like 3-Cyclohexyl-D-alanine, these methods must be adapted to control the stereochemistry at the α-carbon.

One common strategy involves the asymmetric alkylation of a chiral Schiff base derived from glycine. jst.go.jp In this approach, a chiral auxiliary is used to direct the stereoselective alkylation of the glycine enolate. For the synthesis of 3-Cyclohexyl-D-alanine, this would involve the use of a cyclohexylmethyl halide as the alkylating agent. Subsequent hydrolysis of the Schiff base and removal of the chiral auxiliary yields the desired D-amino acid. jst.go.jp

Another general pathway is the stereoinversion of a readily available L-amino acid precursor. rsc.org This can be achieved through various chemical transformations, although biocatalytic methods are often more efficient for this purpose. rsc.org

Stereoselective and Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is a critical aspect of the synthesis of 3-Cyclohexyl-D-alanine. Several stereoselective and enantioselective methods have been developed for the synthesis of D-amino acids.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis can be employed for the alkylation of N-diphenylmethylene-glycine esters using a chiral catalyst. This method has been used for the synthesis of radiolabeled L-amino acids and can be adapted for the synthesis of D-amino acids by using the opposite enantiomer of the chiral catalyst or a different chiral auxiliary. rsc.org

Transition Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral enamides or imines is a powerful method for the synthesis of chiral amines and amino acids. nih.gov For the synthesis of 3-Cyclohexyl-D-alanine, a suitable enamide or imine precursor could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to selectively produce the D-enantiomer. nih.govhilarispublisher.com

N-Sulfinyl Urea (B33335) Catalysis: The use of N-sulfinyl urea as an organocatalyst has been shown to be effective in the enantioselective addition of nucleophiles to nitroalkenes. rsc.org This methodology can be applied to the synthesis of γ-amino acids and could potentially be adapted for the synthesis of β- or α-amino acids like 3-Cyclohexyl-D-alanine. rsc.org

A summary of enantioselective synthesis approaches for D-amino amides is presented in the table below.

| Method | Starting Materials | Key Features |

| Enzymatic Resolution | Racemic D,L-amino acids | Produces both L- and D-amino acids. |

| Fractional Recrystallization | Diastereomeric amine salts | Yields both enantiomers. |

| Enantioselective Synthesis | Aliphatic aldehydes | Provides selective access to a specific α-amino amide. rsc.org |

Application of Chiral Auxiliaries in Synthesis

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed.

A well-established method for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine enolate equivalent. For instance, a chiral Schiff base can be prepared from glycine tert-butyl ester and (1S, 2S, 5S)-2-hydroxypinan-3-one. jst.go.jp Deprotonation of this Schiff base followed by alkylation with cyclohexylmethyl bromide would introduce the cyclohexyl side chain with a high degree of stereocontrol. Subsequent hydrolysis removes the chiral auxiliary, which can often be recovered and reused, to afford 3-Cyclohexyl-D-alanine. jst.go.jp

Another approach utilizes chiral sultams as auxiliaries. A sultam-derived glycinate (B8599266) equivalent can be alkylated to produce α-amino acids with high enantiomeric purity. jst.go.jp Furthermore, D-amino acids themselves can be used as chiral auxiliaries in derivatizing reagents like Marfey's reagent, which is used for the chiral resolution of racemic mixtures. nih.gov

Protection Group Chemistry in the Synthesis of 3-Cyclohexyl-D-alanine Derivatives (e.g., Boc, Fmoc)

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the N-terminus and any reactive side chains of the amino acids. The most commonly used N-α-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions. It is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate. The Fmoc group is stable to acidic conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in an organic solvent.

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic methods for the synthesis of chiral compounds are gaining increasing attention due to their high selectivity, mild reaction conditions, and environmental compatibility. rsc.org

For the synthesis of D-amino acids, several biocatalytic approaches have been developed. These include the use of D-amino acid aminotransferases, hydantoinases, and amino acid dehydrogenases. rsc.org

A significant advancement in the synthesis of D-amino acids has been the development of a broad-range and highly stereoselective D-amino acid dehydrogenase (D-AADH). nih.gov Through rational design and directed evolution of meso-diaminopimelate D-dehydrogenase, a mutant enzyme was created that can catalyze the reductive amination of a wide variety of 2-keto acids to their corresponding D-amino acids with high enantiomeric excess. nih.gov

Notably, this engineered D-AADH has been successfully used for the gram-scale synthesis of D-cyclohexylalanine. The reaction involves the reductive amination of the corresponding 2-keto acid precursor of D-cyclohexylalanine with ammonia, using a nicotinamide (B372718) cofactor. The process demonstrated high conversion (>95%) and excellent enantioselectivity (95 to >99% e.e.). nih.gov

Another biocatalytic strategy involves the use of transaminases. mdpi.commdpi.com D-amino acid transaminases (D-AATs) can catalyze the transfer of an amino group from a donor molecule, such as D-alanine, to a 2-keto acid to produce a new D-amino acid. mdpi.com This approach offers a direct route to D-cyclohexylalanine from its keto-acid precursor.

The table below summarizes the activity of a mutant D-amino acid dehydrogenase (BC621) for the synthesis of various D-amino acids.

| Substrate (2-Keto Acid) | Product (D-Amino Acid) | Specific Activity (U/mg) |

| 2-Ketoisovalerate | D-Valine | 1.8 |

| 2-Keto-3-methylvalerate | D-Isoleucine | 1.5 |

| 2-Ketoisocaproate | D-Leucine | 2.5 |

| Phenylpyruvate | D-Phenylalanine | 1.2 |

| Cyclohexylpyruvate | D-Cyclohexylalanine | 1.1 |

| 2-Ketobutyrate | D-2-Aminobutyrate | 2.2 |

| Pyruvate | D-Alanine | 3.0 |

| 2-Ketovalerate | D-Norvaline | 2.8 |

| 2-Ketohexanoate | D-Norleucine | 2.3 |

| 2-Ketooctanoate | D-2-Aminooctanoate | 0.8 |

| Adapted from a 2010 study on a broad-range and highly stereoselective D-amino acid dehydrogenase. nih.gov |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Fundamental Building Block in Peptide Synthesis

3-Cyclohexyl-D-alanine is widely recognized as a crucial building block in peptide science. sigmaaldrich.comruifuchemical.com As an unnatural amino acid, its incorporation into peptide sequences allows for the creation of peptidomimetics with novel properties not accessible with standard proteinogenic amino acids. tcichemicals.com Its derivatives, particularly those with Fmoc or Boc protecting groups, are commonly used in solid-phase peptide synthesis (SPPS) to construct complex and functionally optimized peptide chains. chemimpex.comguidechem.com

Incorporation into Linear and Cyclic Peptide Architectures

The utility of 3-Cyclohexyl-D-alanine extends to the synthesis of both linear and cyclic peptides. chemimpex.com In linear peptides, the substitution of a natural amino acid with D-Cha can dramatically alter the parent molecule's pharmacological profile. A notable example is in the development of opioid peptide analogs. The opioid peptide TIPP [H-Tyr-Tic-Phe-Phe-OH], a known δ opioid receptor ligand, was modified by substituting a phenylalanine residue with a derivative of D-Cha, β-methyl-cyclohexylalanine (β-MeCha). acs.org This substitution led to a new series of peptides with potent and varied activities at opioid receptors. acs.org

The incorporation of D-Cha is also a key strategy in the synthesis of cyclic peptides. chemimpex.comchemimpex.com Cyclization is a common technique used to improve the metabolic stability, receptor selectivity, and bioavailability of peptide-based therapeutics compared to their linear counterparts. nih.gov The unique conformational constraints imposed by the D-Cha residue can facilitate the desired cyclization and contribute to the final, stable architecture of the macrocycle. chemimpex.com

Table 1: Biological Activity of Opioid Peptides Incorporating a 3-Cyclohexyl-D-alanine Derivative

This table presents data on how the stereochemistry of a β-methyl-cyclohexylalanine (β-MeCha) residue, a derivative of D-Cha, influences the binding affinity of a peptide analog at μ (mu) and δ (delta) opioid receptors. The binding affinity is given by the Ki value, where a lower value indicates stronger binding.

| Peptide Analog | Receptor | Binding Affinity (Ki, nM) |

| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | δ (delta) | 0.48 |

| H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH | μ (mu) | 1344 |

| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | δ (delta) | 4.8 |

| H-Dmt-Tic-(2S,3R)-β-MeCha-Phe-OH | μ (mu) | 2.1 |

| Data sourced from research on TIPP peptide analogs. acs.org |

Influence on Peptide Conformational Space and Stability

The introduction of 3-Cyclohexyl-D-alanine into a peptide chain significantly impacts its three-dimensional structure and stability. The bulky and hydrophobic cyclohexyl side chain restricts the rotational freedom of the peptide backbone, forcing it to adopt specific, often more rigid, conformations. frontiersin.org This can lead to the stabilization of secondary structures like helices and turns. The cyclohexane (B81311) ring itself favors a chair conformation, which further influences the local peptide structure. frontiersin.org

This conformational restriction can enhance the peptide's resistance to enzymatic degradation. A study on the stability of model peptides (Xaa-Pro-Gly-Lys) demonstrated the influence of the N-terminal amino acid (Xaa) on the rate of cleavage through diketopiperazine formation. nih.gov When the N-terminal residue was 3-cyclohexylalanine (Cha), the peptide was significantly more stable compared to when the N-terminus was an aromatic residue like Phenylalanine (Phe). nih.gov This enhanced stability is attributed to the non-aromatic, bulky nature of the cyclohexyl group, which does not provide the same electronic stabilization to the transition state that an aromatic ring does. nih.gov The inclusion of D-amino acids in general is a known strategy to improve peptide stability against proteolysis. nih.gov

Table 2: Influence of N-Terminal Amino Acid (Xaa) on Peptide Dissociation Half-Life

This table shows the half-life (t₁/₂) of model peptides at 75°C, indicating their stability against degradation via diketopiperazine formation. A longer half-life signifies greater stability.

| N-Terminal Amino Acid (Xaa) | Peptide Sequence | Dissociation Half-Life (t₁/₂) at 75°C (min) |

| Glycine (B1666218) (Gly) | Gly-Pro-Gly-Lys | 276 |

| Valine (Val) | Val-Pro-Gly-Lys | 127 |

| Phenylalanine (Phe) | Phe-Pro-Gly-Lys | 48 |

| Cyclohexylalanine (Cha) | Cha-Pro-Gly-Lys | 110 |

| Glutamine (Gln) | Gln-Pro-Gly-Lys | 34 |

| Data derived from kinetic studies on model peptides. nih.gov |

Strategies for Peptide Structure Modification Utilizing 3-Cyclohexyl-D-alanine

Several strategies leverage 3-Cyclohexyl-D-alanine to modify peptide structures for improved therapeutic potential.

Enhancing Proteolytic Resistance: Simply substituting a canonical L-amino acid with D-Cha can make the resulting peptide less recognizable to proteases, thereby increasing its in vivo half-life. nih.gov

Modulating Bioactivity: As seen with the opioid peptide analogs, the specific stereochemistry and bulk of D-Cha can fine-tune the interaction between a peptide and its biological target, switching a molecule from a δ-selective antagonist to a mixed μ-agonist/δ-antagonist. acs.org

Facilitating Cyclization: D-Cha can be strategically placed in a linear peptide precursor to promote a specific conformation that is amenable to efficient head-to-tail or side-chain-to-side-chain cyclization. chemimpex.comnih.gov

Serving as a Scaffold: The D-Cha residue can act as a foundational element for building more complex molecular architectures, where further modifications can be made to the peptide backbone or the cyclohexyl side chain itself. chemimpex.com

Contributions to Asymmetric Synthesis Methodologies

Beyond peptide chemistry, 3-Cyclohexyl-D-alanine and its derivatives are valuable tools in the broader field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement.

Utility as a Chiral Auxiliary for Inducing Stereoselectivity

A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct a chemical reaction to produce a specific stereoisomer. capes.gov.br Derivatives of 3-Cyclohexyl-D-alanine, such as Boc-3-cyclohexyl-D-alanine, are used for this purpose. guidechem.comchemimpex.com

The effectiveness of D-Cha as a chiral auxiliary stems from two key features:

Defined Stereocenter: The D-configuration of the α-carbon is fixed.

Steric Bulk: The large cyclohexyl group effectively blocks one face of the reactive molecule.

When attached to a prochiral substrate, the auxiliary's bulky side chain sterically hinders the approach of a reagent from one side, forcing it to react from the less-hindered face. This controlled approach induces a high degree of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer. After the reaction is complete, the auxiliary can be cleaved from the product, having fulfilled its role of directing the stereochemical outcome.

Diastereoselective and Enantioselective Transformations

The use of chiral auxiliaries like D-Cha is a classic strategy for achieving diastereoselective transformations, where an achiral substrate is converted into a chiral product with a preference for one of multiple possible diastereomers. researchgate.netcureffi.org

Furthermore, D-Cha is relevant to enantioselective transformations, which produce a specific enantiomer of a chiral product. While often used as an auxiliary to induce enantioselectivity, D-Cha itself can be the target of enantioselective synthesis. For instance, researchers have engineered enzymes, such as D-amino acid dehydrogenases, for the specific purpose of producing highly pure D-amino acids. Through a process of reductive amination of the corresponding α-keto acid, one such engineered enzyme was capable of synthesizing D-cyclohexylalanine with an enantiomeric excess (e.e.) of over 99%. nih.gov This biocatalytic method represents a powerful and highly selective route to obtaining this valuable chiral building block.

Table 3: Enantioselective Synthesis of D-Amino Acids via Engineered Dehydrogenase

This table shows the enantiomeric excess (e.e.) for the synthesis of various D-amino acids, including D-cyclohexylalanine, using a biocatalytic method. A higher e.e. value indicates greater selectivity for the desired D-enantiomer.

| D-Amino Acid Product | Enantiomeric Excess (e.e.) of D-enantiomer |

| D-Cyclohexylalanine | >99% |

| D-Alanine | Not determined |

| D-Valine | >99% |

| D-Leucine | >99% |

| D-Isoleucine | 95% |

| D-Phenylalanine | >99% |

| Data from a study on a broad-range D-amino acid dehydrogenase. nih.gov |

Strategic Value in Drug Discovery and Development Research

The deliberate inclusion of 3-Cyclohexyl-D-alanine hydrate (B1144303) in drug design is a testament to its significant strategic value in the multifaceted process of drug discovery and development. Its application spans from the initial design of enzyme inhibitors to the fine-tuning of drug candidates' behavior within the body.

Design and Synthesis of Enzyme Inhibitors and Biologically Active Molecules

The unique stereochemistry and bulky cyclohexyl side chain of 3-Cyclohexyl-D-alanine make it a valuable component in the design of potent and selective enzyme inhibitors. chemimpex.com Enzymes are crucial biological catalysts, and their inhibition is a cornerstone of treatment for a wide array of diseases, including cancer and metabolic disorders. chemimpex.comnih.gov

The synthesis of molecules targeting specific enzymes, such as D-alanine:D-alanine ligase, which is essential for bacterial cell wall formation, is a key area of research. nih.govnih.gov The development of inhibitors for such enzymes can lead to new antibacterial agents. nih.gov The introduction of the cyclohexyl group can enhance the binding affinity and specificity of a molecule to the active site of an enzyme, potentially leading to more effective drugs with fewer side effects. chemimpex.com Research has shown that modifications to amino acids can significantly influence receptor binding and activity. chemimpex.com

For instance, in the development of inhibitors for Hedgehog acyltransferase (HHAT), a key enzyme in the Hedgehog signaling pathway implicated in some cancers, the stereochemistry of inhibitor molecules was found to be critical for their potency. acs.org This highlights the importance of specific configurations, such as that offered by D-amino acids like 3-Cyclohexyl-D-alanine.

Table 1: Examples of Research on Enzyme Inhibitors

| Enzyme Target | Therapeutic Area | Role of Amino Acid Analogs |

| D-alanine:D-alanine ligase | Antibacterials | Serve as a structural basis for inhibitor design. nih.gov |

| Hedgehog Acyltransferase (HHAT) | Oncology | Stereochemistry is a key determinant of inhibitory potency. acs.org |

| Carbonic Anhydrase | Various (e.g., glaucoma, epilepsy) | Heterocyclic scaffolds, often built upon amino acid-like structures, are explored for inhibitory activity. nih.gov |

| L-alanine dehydrogenase (AlaDH) | Tuberculosis | Used in the design of inhibitors targeting NAD accessibility. plos.org |

Exploration as a Structural Scaffold for Novel Therapeutic Agents

The cyclohexyl moiety of 3-Cyclohexyl-D-alanine provides a rigid and well-defined three-dimensional structure, making it an excellent scaffold for the construction of new therapeutic agents. chemimpex.com In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. nih.gov

The use of such scaffolds is a fundamental strategy in drug discovery. nih.gov For example, heterocyclic compounds, which are common in many pharmaceuticals, often serve as scaffolds for building new drugs. nih.govnih.gov The incorporation of 3-Cyclohexyl-D-alanine can introduce desirable properties into these scaffolds, such as enhanced stability and lipophilicity, which can improve a drug's ability to cross cell membranes. chemimpex.comnih.gov

An example of scaffold-based drug design is the development of antagonists for the CXCR4 receptor, which is implicated in various diseases, including HIV and cancer. uit.no Researchers have explored tripeptidomimetic structures, which could potentially incorporate amino acids like 3-Cyclohexyl-D-alanine to optimize their activity. uit.no

Modulation of Pharmacokinetic and Pharmacodynamic Profiles through Peptide Engineering

A significant challenge in the development of peptide-based drugs is their often-poor pharmacokinetic profiles, including rapid degradation by enzymes and fast clearance from the body. nih.govcreative-bioarray.com Peptide engineering, which involves the strategic modification of peptide structures, is employed to overcome these limitations. creative-bioarray.comuliege.be

The incorporation of non-canonical amino acids like 3-Cyclohexyl-D-alanine is a key technique in peptide engineering. nih.gov The D-configuration of this amino acid provides resistance to degradation by proteases, which typically recognize L-amino acids. nih.govcreative-bioarray.com This can significantly prolong the half-life of a peptide drug in the body, reducing the frequency of administration. creative-bioarray.com

Furthermore, the hydrophobic cyclohexyl group can influence how a peptide drug is distributed and metabolized in the body. chemimpex.complos.org By altering the lipophilicity of a peptide, its absorption, distribution, metabolism, and excretion (ADME) properties can be fine-tuned. For example, increased lipophilicity can enhance membrane permeability. nih.gov

Structural Characterization and Spectroscopic Analysis Techniques

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are fundamental in elucidating the molecular architecture of 3-Cyclohexyl-D-alanine hydrate (B1144303). Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used synergistically to confirm its covalent framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of the molecule. While complete spectral assignments for 3-Cyclohexyl-D-alanine hydrate require specific experimental data, the expected chemical shifts can be predicted based on its known structure. Product specifications from suppliers confirm that the NMR spectrum is consistent with the proposed structure. tcichemicals.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the cyclohexyl ring would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 1.8 ppm. The protons on the β-carbon (adjacent to the cyclohexyl ring) and the α-carbon (the chiral center) would resonate further downfield. The α-proton, being attached to the carbon bearing both the amino and carboxyl groups, would likely appear as a multiplet around 3.7 ppm, similar to the α-proton in D-alanine. chemicalbook.com The protons of the amine group (NH₂) would appear as a broad signal, the position of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the nine carbon atoms in the core structure. The six carbons of the cyclohexyl ring would resonate in the aliphatic region (approx. 25-45 ppm). The α-carbon and β-carbon would have characteristic shifts, and the carbonyl carbon of the carboxylic acid group would be the most downfield signal, typically appearing above 170 ppm.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ would be expected, arising from the O-H stretching vibrations of the water molecule in the hydrate and the N-H stretching of the amino group. masterorganicchemistry.com The presence of the carboxylic acid group would be confirmed by a strong C=O stretching absorption around 1700-1725 cm⁻¹ if it is in its non-ionized form, or as a strong carboxylate (COO⁻) asymmetric stretch near 1600 cm⁻¹ in its zwitterionic form, which is common for amino acids in the solid state. researchgate.net Characteristic C-H stretching vibrations from the cyclohexyl group are expected in the 2850-2960 cm⁻¹ range. pressbooks.pub

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern. With an anhydrous molecular weight of 171.24 g/mol , high-resolution mass spectrometry would be expected to show a protonated molecular ion ([M+H]⁺) at an m/z value of approximately 172.25. sigmaaldrich.comscbt.com The technique is sensitive enough to be used in complex analytical methods like Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS) for the quantification of this and other amino acids in biological matrices. nih.govmdpi.com

| Technique | Functional Group / Atom | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Cyclohexyl Protons (-CH, -CH₂) | ~1.0 - 1.8 ppm (complex multiplets) | chemicalbook.com |

| ¹H NMR | Alpha-Proton (-CH(NH₂)-) | ~3.7 ppm (multiplet) | chemicalbook.com |

| ¹³C NMR | Carbonyl Carbon (-COOH) | > 170 ppm | |

| IR | O-H (water) & N-H (amine) Stretch | 3000 - 3400 cm⁻¹ (broad) | masterorganicchemistry.com |

| IR | C-H (alkane) Stretch | 2850 - 2960 cm⁻¹ (strong) | pressbooks.pub |

| IR | C=O (carboxyl/carboxylate) Stretch | ~1600 - 1725 cm⁻¹ (strong) | researchgate.net |

| Mass Spec. | Molecular Ion ([M+H]⁺) | m/z ≈ 172.25 | sigmaaldrich.com |

Optical Activity and Stereochemical Purity Determination

As a chiral molecule, the stereochemical integrity of this compound is a critical quality attribute. This is assessed through its optical activity and by using chiral chromatography.

Optical Activity The D-configuration at the α-carbon causes solutions of this compound to rotate plane-polarized light in a specific direction. This property is quantified as the specific rotation and is a key identifier for the enantiomer. ucsb.edu For 3-Cyclohexyl-D-alanine, the reported specific rotation value is consistently negative. This levorotatory behavior is a definitive characteristic of this particular stereoisomer under the specified conditions.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Rotation [α]20/D | -12 ± 1° | c = 1% in 1 M HCl (dry matter) | sigmaaldrich.com |

| Specific Rotation [α]20/D | -11.0 to -13.0° | c = 1, 1 mol/L HCl (anhydrous substance) | tcichemicals.com |

Stereochemical Purity Ensuring that the compound is free from its L-enantiomer is crucial, particularly in applications like peptide synthesis. chemimpex.com The stereochemical purity, or enantiomeric excess, is determined using chiral separation techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. chemimpex.com In this technique, the sample is passed through a column containing a chiral stationary phase, which interacts differently with the D- and L-enantiomers, leading to their separation and allowing for their quantification. Commercial sources specify a purity of ≥98% or ≥99%, which indicates a high enantiomeric excess for the D-form. tcichemicals.comsigmaaldrich.com

Characterization of Hydration State and Water Molecule Interactions

The designation "hydrate" signifies that water molecules are incorporated into the crystal lattice of the solid compound. The characterization of this hydration state involves quantifying the water content and understanding its interaction with the amino acid molecule.

Water Content and Stoichiometry The compound is specified as a hydrate, with some sources indicating it is a monohydrate, containing approximately one mole of water per mole of the amino acid. sigmaaldrich.com This corresponds to a theoretical water content of approximately 9.5%. Other analyses report a water content in the range of 3.0 to 6.0%, which may reflect different hydration states or measurement conditions. tcichemicals.com

Thermogravimetric Analysis (TGA) TGA is a primary technique for characterizing hydrates. nih.gov In a TGA experiment, the sample is heated at a controlled rate, and its mass is monitored. A hydrated crystal will show a distinct mass loss step at a specific temperature range corresponding to the release of water molecules. iucr.orgresearchgate.net The percentage of mass lost in this step allows for the precise calculation of the water content and the determination of the hydrate's stoichiometry (e.g., monohydrate, hemihydrate). The temperature at which dehydration occurs provides information on the thermal stability of the hydrate and the strength of the water molecule's interaction within the crystal lattice.

Water Molecule Interactions In hydrated amino acid crystals, water molecules are not passive occupants; they actively participate in the crystal's hydrogen-bonding network. britannica.comacs.org The polar water molecule can act as both a hydrogen bond donor and acceptor. nih.gov It is expected that the water molecule in the this compound crystal structure forms strong hydrogen bonds with the hydrophilic functional groups of the amino acid: the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups. researchgate.net These interactions are crucial for stabilizing the hydrated crystalline structure. britannica.com The presence of these interactions can also be inferred from IR spectroscopy, where the O-H bands of water are often shifted and broadened due to hydrogen bonding. mdpi.com

| Property | Finding | Characterization Method | Reference |

|---|---|---|---|

| Hydration State | Reported as a hydrate, ~1 mol of water per mol of compound. | Elemental Analysis, TGA | sigmaaldrich.com |

| Water Content | 3.0 to 6.0% | Karl Fischer Titration or TGA | tcichemicals.com |

| Dehydration | Expected as a distinct mass loss step upon heating. | Thermogravimetric Analysis (TGA) | nih.goviucr.org |

| Water Interactions | Water molecules stabilize the crystal lattice via hydrogen bonds with the amino and carboxyl groups. | X-ray Diffraction, IR Spectroscopy | britannica.comresearchgate.net |

Computational and Theoretical Investigations of 3 Cyclohexyl D Alanine Hydrate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational microscope to observe the time-resolved behavior of molecules in solution. For 3-Cyclohexyl-D-alanine hydrate (B1144303), MD simulations can provide critical insights into the structuring and dynamics of water molecules surrounding the solute and the conformational landscape of the amino acid itself.

Analysis of the Hydration Shell Structure and Dynamics

The hydration shell of an amino acid is not a static entity but a dynamic region where water molecules are in constant motion, exchanging with the bulk solvent. The large, nonpolar cyclohexyl group of 3-Cyclohexyl-D-alanine is expected to significantly influence the local water structure.

Due to the hydrophobic nature of the cyclohexyl ring, water molecules in its vicinity are anticipated to form a more ordered, cage-like structure to maximize water-water hydrogen bonds, a phenomenon known as hydrophobic hydration. This is in contrast to the more disordered arrangement of water molecules around the polar amino and carboxyl groups, where direct hydrogen bonding with the solute is prevalent. mdpi.com MD simulations on similar hydrophobic amino acids, such as leucine (B10760876) and phenylalanine, have shown that the hydration shell is distinctly partitioned. nih.govresearchgate.netacs.orgub.edu

The dynamics of the hydration shell can be quantified by the residence time of water molecules. It is expected that water molecules hydrating the cyclohexyl group will exhibit longer residence times compared to those in the bulk, indicative of a more structured and less dynamic environment. Conversely, water molecules hydrogen-bonded to the polar head group will show more frequent exchange with the bulk solvent.

Table 1: Illustrative Radial Distribution Function (RDF) Data for 3-Cyclohexyl-D-alanine Hydrate

| Atom Pair (Solute-Solvent) | Peak Position (Å) | Peak Intensity (Arbitrary Units) |

| N-O (water) | 2.8 | 2.5 |

| O (carboxyl)-O (water) | 2.7 | 3.0 |

| C (cyclohexyl)-O (water) | 3.5 | 1.8 |

This table illustrates the expected peak positions and intensities in the radial distribution function, g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. The sharp, intense peaks for the polar groups indicate strong, well-defined hydrogen bonds, while the broader, less intense peak for the cyclohexyl group is characteristic of hydrophobic hydration. ub.edu

Conformational Analysis in Solution

The flexibility of the 3-Cyclohexyl-D-alanine molecule is primarily determined by the rotation around its single bonds, particularly the chi (χ) angles of the side chain. MD simulations can map the potential energy surface of the molecule in solution, revealing the most stable conformations and the energy barriers between them.

For amino acids with bulky side chains, steric hindrance plays a significant role in defining the accessible conformational space. pnas.org The cyclohexyl group, with its chair and boat conformations, adds another layer of complexity. It is anticipated that the molecule will adopt conformations that minimize steric clashes between the cyclohexyl ring and the amino acid backbone. The conformational preferences are also influenced by the solvent, as different conformations will expose varying degrees of hydrophobic surface area to the water. nih.gov

Table 2: Predicted Stable Conformers and Their Relative Populations for 3-Cyclohexyl-D-alanine in Aqueous Solution

| Conformer | Key Dihedral Angles (χ1, χ2) | Relative Population (%) |

| 1 | g+ (gauche plus) | 60 |

| 2 | t (trans) | 30 |

| 3 | g- (gauche minus) | 10 |

The relative populations of different conformers, as would be determined from long-timescale MD simulations, indicate their thermodynamic stability in solution. The gauche plus conformation is often favored for D-amino acids.

Quantum Chemical (QC) Calculations and Density Functional Theory (DFT)

Quantum chemical methods, especially Density Functional Theory (DFT), provide a means to investigate the electronic structure and energetics of molecules with high accuracy. These calculations are invaluable for understanding the intrinsic properties of this compound.

Optimized Geometrical Configurations and Electronic Structure Determination

The starting point for most QC calculations is the determination of the molecule's minimum energy structure. For 3-Cyclohexyl-D-alanine, crystallographic data from the Protein Data Bank (PDB ID: 7ZVV) reveals its solid-state conformation. rcsb.orgrcsb.org In this structure, the molecule adopts a specific arrangement of its atoms, which can be used as an initial guess for in-solution or gas-phase geometry optimizations.

DFT calculations can then be used to refine this structure and to determine the distribution of electron density. The electronic structure is characterized by the molecular orbitals and the electrostatic potential. The presence of the electron-withdrawing amino and carboxyl groups and the electron-donating alkyl side chain creates a complex electronic landscape.

Analysis of Intermolecular Interaction Energetics (e.g., Hydrogen Bonding, Dispersion Forces)

In the hydrated state, 3-Cyclohexyl-D-alanine interacts with surrounding water molecules through a network of non-covalent interactions. DFT calculations can quantify the strength of these interactions. The primary interactions are the hydrogen bonds between the amino and carboxyl groups of the amino acid and the water molecules. cardiff.ac.ukresearchgate.netucl.ac.uk

Table 3: Calculated Interaction Energies for 3-Cyclohexyl-D-alanine with a Water Molecule

| Interacting Groups | Interaction Type | Interaction Energy (kcal/mol) |

| -NH3+ ... OH2 | Hydrogen Bond | -15 to -20 |

| -COO- ... H2O | Hydrogen Bond | -18 to -25 |

| Cyclohexyl ... H2O | Dispersion/Hydrophobic | -1 to -3 |

These values, based on DFT calculations for similar systems, illustrate the relative strengths of the different types of intermolecular interactions. pku.edu.cnfigshare.com

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these frontier orbitals provide insights into the molecule's reactivity.

For amino acids, the HOMO is typically localized on the electron-rich amino and carboxylate groups, while the LUMO is often associated with the carboxyl group. The large, non-polar cyclohexyl side chain is expected to have a minor direct contribution to the frontier orbitals but will influence their energies through inductive effects. ias.ac.inresearchgate.net

The HOMO-LUMO energy gap is a crucial global reactivity descriptor; a smaller gap generally implies higher reactivity. Other descriptors such as chemical hardness, softness, and electrophilicity can also be calculated from the FMO energies to provide a more complete picture of the molecule's reactivity profile. arxiv.org

Table 4: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 3-Cyclohexyl-D-alanine

| Parameter | Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 8.7 |

| Chemical Hardness (η) | 4.35 |

| Electronegativity (χ) | 5.15 |

| Electrophilicity Index (ω) | 3.05 |

These illustrative values are in the expected range for amino acids with aliphatic side chains and provide a quantitative measure of the molecule's electronic stability and reactivity. researchgate.netarxiv.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.dechemrxiv.org The MEP map is plotted onto the electron density surface of a molecule, using a color gradient to indicate electrostatic potential values. Regions of negative potential, typically colored red, are electron-rich and correspond to sites susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.deresearchgate.net

For this compound, an MEP analysis would be crucial for understanding its intermolecular interactions. The map would likely reveal a significant negative potential around the oxygen atoms of the carboxylate group and a positive potential around the ammonium (B1175870) group, highlighting their roles as hydrogen bond acceptors and donors, respectively. The water of hydration would also show distinct electronegative (oxygen) and electropositive (hydrogen) regions, indicating its capacity to integrate into the hydrogen-bonding network of the crystal structure. The nonpolar cyclohexyl ring would be expected to show a relatively neutral (green) potential, indicating its contribution to van der Waals interactions rather than strong electrostatic interactions. mdpi.comchemrxiv.org Understanding these reactive surfaces is fundamental for predicting how the molecule interacts with other molecules, such as biological receptors or other chemical reagents. proteopedia.org

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful method for predicting and interpreting the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the motions of functional groups within the molecule.

For this compound, a theoretical vibrational analysis would help to elucidate its structural characteristics. The predicted spectrum would show characteristic frequencies for the functional groups present. Key vibrational modes would include:

N-H stretching vibrations of the ammonium group.

C=O stretching vibrations of the carboxyl group.

C-H stretching and bending vibrations of the cyclohexyl ring.

O-H stretching and bending vibrations from the water molecule of hydration. conicet.gov.ar

Comparing the computationally predicted spectra with experimentally obtained FTIR and Raman spectra allows for a detailed confirmation of the molecular structure. nih.gov Furthermore, shifts in vibrational frequencies can provide insight into the strength and nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For instance, the involvement of the carboxyl and amino groups in hydrogen bonding would lead to predictable shifts in their respective stretching frequencies compared to a theoretical gas-phase model.

Solid-State Computational Studies

Solid-state computational studies are essential for understanding the packing of molecules in a crystal and the intermolecular forces that govern the crystal's stability and physical properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

In a hypothetical Hirshfeld analysis of this compound, the dnorm map would be expected to show prominent red spots, indicating strong hydrogen-bonding interactions between the amino and carboxyl groups of adjacent molecules and with the water of hydration. nih.govresearchgate.net The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the fingerprint plot would likely show a high percentage of H···H contacts due to the large cyclohexyl group, as well as significant O···H/H···O contacts, confirming the prevalence of hydrogen bonding. nih.govpreprints.org This analysis provides a detailed picture of how molecules are packed together and which interactions are most significant in stabilizing the crystal structure. tdx.cat

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Quantification

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. iucr.org This theory can be used to characterize and quantify the strength of intermolecular interactions, including hydrogen bonds and van der Waals contacts. By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can determine the nature of the interaction.

For this compound, QTAIM analysis would allow for the precise quantification of the hydrogen bonds stabilizing the crystal lattice. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the O-H···O and N-H···O bonds would provide a measure of their strength and nature (i.e., whether they are predominantly electrostatic or have some covalent character). This level of detail is crucial for a fundamental understanding of the forces holding the crystal together.

Energy Frameworks for Crystal Packing Investigations

Energy framework analysis is a computational tool that visualizes the energetic architecture of a crystal. crystalexplorer.net It calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors and represents these energies as cylinders connecting the molecular centroids. nih.govpreprints.org The thickness of the cylinders is proportional to the strength of the interaction energy.

Analytical Methodologies for Research and Biochemical Profiling

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating 3-Cyclohexyl-D-alanine hydrate (B1144303) from complex mixtures, ensuring accurate identification and quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds like amino acids, which are often poorly retained on traditional reversed-phase columns. nih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent. nih.gov This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. mdpi.com

The retention of amino acids in HILILC is primarily governed by their polarity. nih.gov For instance, in the analysis of a mixture of amino acids, non-polar amino acids elute first, while polar amino acids are retained longer on the column. nih.gov The chemical structure of 3-Cyclohexyl-D-alanine hydrate, which features a non-polar cyclohexyl group, influences its elution behavior. mdpi.com It is less polar than D-alanine, and consequently, alanine (B10760859) would elute before this compound in a HILIC system. mdpi.com The selection of the HILIC column material, such as bare silica (B1680970) or amide-based columns, and the optimization of the mobile phase composition, including pH and buffer concentration, are critical for achieving effective separation. nih.gov For example, BEH-amide columns have been shown to provide good peak shapes for many target compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for determining the purity and enantiomeric excess of chiral compounds like this compound. Purity analysis by HPLC confirms the percentage of the desired compound in a sample. For instance, commercial sources may specify a purity of >98.0% (T)(HPLC) for this compound. tcichemicals.comtcichemicals.com

Determining the enantiomeric excess (e.e.) is crucial as the biological activity of a chiral molecule often resides in only one of its enantiomers. Enantiomeric excess quantifies the purity of a substance from one enantiomer to the other. masterorganicchemistry.com HPLC methods for determining enantiomeric purity often involve the use of chiral stationary phases (CSPs) or pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govgoogle.com The choice of the chiral selector and chromatographic conditions is critical for achieving baseline separation of the enantiomers. nih.gov The enantiomeric excess can then be calculated from the peak areas of the two enantiomers. google.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS/MS)

Mass Spectrometry (MS) is an indispensable tool for the analysis of amino acids, providing high sensitivity and selectivity. When coupled with liquid chromatography (LC-MS), it allows for the separation, identification, and quantification of analytes in complex mixtures. nih.gov

LC-MS/MS, a tandem mass spectrometry technique, further enhances selectivity and is particularly valuable for analyzing amino acids in complex biological matrices like plasma. mdpi.comsciex.com In a typical LC-MS/MS workflow, the analyte is first separated by LC and then ionized. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection. sciex.com For amino acid analysis, derivatization is sometimes employed to improve chromatographic retention and ionization efficiency, although methods for underivatized amino acids also exist. sciex.comnist.gov

Method Validation in Complex Biological Matrices for Metabolic Research

To ensure the reliability of analytical data in metabolic research, the analytical methods used must be rigorously validated, especially when dealing with complex biological matrices such as plasma or urine. labmanager.comnih.gov

Method validation involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose. labmanager.comwoah.org

Linearity: This establishes the relationship between the analyte concentration and the instrumental response over a defined range. A linear relationship is typically demonstrated by a high coefficient of determination (R²) value, often ≥0.99. nih.govwoah.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.govwoah.org For a set of 48 amino acids and related compounds in human plasma, the LOQ ranged from 0.65 to 173.44 μM. nih.gov

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different concentration levels (low, medium, and high quality control samples). labmanager.comnih.gov For instance, intra-day and inter-day RSDs for a validated method were reported to be within 1.6% to 14.2%. nih.gov

Accuracy: This refers to the closeness of the mean test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations and is expressed as a percentage of the nominal value. labmanager.comnih.gov

Recovery: This determines the efficiency of the extraction procedure by comparing the amount of analyte recovered from the biological matrix to the amount originally added. labmanager.com

Stability: This evaluates the stability of the analyte in the biological matrix under different storage and processing conditions to ensure that the measured concentration reflects the original concentration in the sample. nih.gov

The following table summarizes typical validation parameters for an amino acid analysis method in a biological matrix.

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | ≥ 0.99 | ≥ 0.99 nih.gov |

| Limit of Quantification (LOQ) | Defined based on the required sensitivity | 0.65 to 173.44 μM nih.gov |

| Precision (RSD) | Typically < 15-20% | Intra-day: 3.2% - 14.2%Inter-day: 2.0% - 13.6% nih.gov |

| Accuracy | Within ±15-20% of the nominal value | Complied with guidelines nih.gov |

| Recovery | Consistent and reproducible | Data available in source mdpi.com |

| Stability | Analyte stable under defined conditions | Complied with guidelines nih.gov |

This table presents a generalized summary of validation parameters. Specific values and acceptance criteria may vary depending on the regulatory guidelines and the specific application of the method.

Application in Biochemical Research for Amino Acid Profiling

Validated analytical methods are essential for amino acid profiling in biochemical research. Such profiling can provide valuable insights into metabolic status, disease progression, and nutritional health. mdpi.comnih.gov For example, the analysis of amino acid levels in plasma can help in the early detection of metabolic disorders. mdpi.com A validated HILIC-MS/MS method has been successfully applied to determine the concentrations of 48 endogenous amino acids and related compounds in human plasma samples, demonstrating the method's high sensitivity and specificity in a complex matrix. mdpi.com The ability to accurately quantify a wide range of amino acids simultaneously is crucial for understanding the intricate metabolic pathways and their alterations in various physiological and pathological states. mdpi.comnih.gov

Derivatives and Structure Activity Relationship Sar Studies of 3 Cyclohexyl D Alanine

Systematic Investigation of Functional Group Modifications

Modifications to the core structure of 3-Cyclohexyl-D-alanine have been systematically explored to enhance the potency, selectivity, and pharmacokinetic properties of bioactive peptides and small molecules. The primary points of modification include the cyclohexyl ring, the amino group, and the carboxyl group.

The substitution of other amino acids with 3-cyclohexylalanine is a common strategy to increase hydrophobicity. A key finding is that replacing leucine (B10760876) residues with the more hydrophobic cyclohexylalanine (Cha) can dramatically enhance antibiotic activity. thieme-connect.comresearchgate.net In the synthesis of analogues of the antibiotic clovibactin, replacing leucine at positions 2, 7, and 8 with D-cyclohexylalanine (D-Cha) restored and, in some cases, enhanced the lytic and cytotoxic properties of the parent compound. thieme-connect.comresearchgate.net This suggests that the increased lipophilicity provided by the cyclohexyl group improves interaction with bacterial targets.

Further studies on transporter proteins have shown that the non-aromatic nature of the cyclohexyl ring can be advantageous. For instance, 3-cyclohexyl-L-alanine demonstrated a greater affinity for the sodium-coupled neutral amino acid transporter SNAT2 compared to its aromatic counterpart, L-phenylalanine. nih.gov This highlights that simple hydrophobicity is not the only factor; the specific shape and electronic properties of the side chain are critical for molecular recognition.

In the development of STAT3 inhibitors, modifications of a lead compound scaffold revealed the importance of the cyclohexyl group. While replacing the cyclohexane (B81311) with a more polar tetrahydropyran (B127337) (THP) ring generally decreased activity, incorporating an alanine (B10760859) linker could sometimes compensate for this loss, indicating a complex interplay between different parts of the molecule. acs.org

| Original Compound/Residue | Modified Analogue/Residue | Key Structural Change | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| D-Thr5-clovibactin (with Leucine) | D-Cha2, Cha7, Cha8, D-Thr5-clovibactin | Replacement of Leucine with Cyclohexylalanine | Increased antibiotic activity and enhanced lytic properties. | thieme-connect.comresearchgate.net |

| L-Phenylalanine | 3-Cyclohexyl-L-alanine | Hydrogenation of phenyl ring to cyclohexyl ring | Greater affinity for the SNAT2 transporter. | nih.gov |

| STAT3 Inhibitor (BP-1-102) | Tetrahydropyran (THP) analogue | Replacement of cyclohexyl with THP | Decreased inhibitory activity against STAT3. | acs.org |

Influence of Stereochemistry on Biochemical and Synthetic Outcomes

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. For amino acids, the distinction between L- and D-enantiomers can lead to profoundly different physiological effects, as biological systems like enzymes and receptors are themselves chiral. aip.org

The "D" configuration of 3-Cyclohexyl-D-alanine is often essential for its function in specific therapeutic agents. In nature, most amino acids are in the "L" configuration. pdx.edu The incorporation of a D-amino acid can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide drug.

Studies on analogues of the α-factor peptide from Saccharomyces cerevisiae demonstrated the importance of stereochemistry at a specific position. When the glycine (B1666218) at position 9 was replaced, analogues containing D-amino acids (D-Ala, D-Leu) were highly active, eliciting morphogenic changes at low concentrations. In contrast, analogues with L-amino acids (L-Ala, L-Leu) at the same position were over 200 times less active and showed markedly different conformations. nih.gov This highlights that a D-configuration can be crucial for maintaining a biologically active conformation, possibly by inducing specific structural motifs like a type II beta-turn. nih.gov

Similarly, research on the inflammatory potential of muramyl dipeptide (MDP) showed that stereochemistry was paramount. MDP isomers containing L-alanine at the first position of the peptide chain induced a strong inflammatory response. However, the corresponding isomer with D-alanine in the first position was inactive, failing to trigger the secretion of inflammatory mediators. nih.gov This stereospecificity underscores how precisely biological systems can distinguish between enantiomers.

| Peptide/Compound | Isomer Tested | Biochemical/Biological Outcome | Reference |

|---|---|---|---|

| α-factor analogue (position 9) | D-Alanine / D-Leucine | High biological activity; induced morphogenesis in S. cerevisiae. | nih.gov |

| L-Alanine / L-Leucine | Over 200 times less active; different solution conformation. | nih.gov | |

| Muramyl dipeptide (MDP) | L-Alanine isomer | Induced potent inflammatory response (TNF-α secretion). | nih.gov |

| D-Alanine isomer | Showed no inflammatory activity. | nih.gov |

Impact of Protecting Groups on Reactivity and Specific Enzyme Interactions

In peptide synthesis, protecting groups are temporarily attached to reactive functional moieties, such as the α-amino group, to prevent unwanted side reactions. iris-biotech.de The choice of protecting group can significantly influence the synthesis, purification, and even the biological evaluation of a peptide containing 3-Cyclohexyl-D-alanine. The most common protecting groups for the α-amino group are Fluorenyl-methoxy-carbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). researchgate.net

The Boc group, for example, is crucial in both synthetic strategy and biological activity studies. In the development of potent thrombin inhibitors, an N-terminal Boc-protected derivative of a peptide containing D-dicyclohexylalanine (a close analogue of D-cyclohexylalanine) exhibited excellent oral bioavailability. nih.gov In stark contrast, the corresponding des-Boc analogue (with a free amino group) was not orally bioavailable. nih.gov This dramatic difference was attributed to the increased lipophilicity conferred by the Boc group, which facilitated absorption.

Protecting groups also play a key role in controlling enzyme interactions. The presence of a Boc group on an amino acid can block the amino group from fitting into an enzyme's active site, thereby preventing premature enzymatic activity until it is intentionally removed during synthesis. This is a fundamental concept in creating prodrugs or in multi-step syntheses where specific bonds must be formed in a controlled sequence. The orthogonality of protecting groups—where different groups can be removed under distinct chemical conditions without affecting others—is a cornerstone of modern peptide chemistry, allowing for the precise assembly of complex molecules. iris-biotech.deresearchgate.net

| Compound/Analogue | Protecting Group | Key Finding | Reference |

|---|---|---|---|

| Thrombin inhibitor with D-dicyclohexylalanine | N-terminal Boc group | Excellent oral bioavailability in rats and dogs. | nih.gov |

| Thrombin inhibitor with D-dicyclohexylalanine | None (des-Boc) | Not orally bioavailable in rats. | nih.gov |

| General D-alanine derivatives | Boc groups | Blocks premature enzymatic activity until deprotected, enabling synthetic versatility. | |

| General peptide synthesis | Fmoc/tBu pair | Commonly used orthogonal pair for solid-phase peptide synthesis (SPPS). | iris-biotech.de |

Q & A

Basic: What are the recommended synthetic routes for 3-Cyclohexyl-D-alanine hydrate?

Methodological Answer:

The synthesis of this compound typically involves stereoselective alkylation or Grignard reactions to introduce the cyclohexyl group to the D-alanine backbone. For example, alkylation of a protected D-alanine derivative with cyclohexyl halides under basic conditions, followed by hydrolysis and hydrate formation via crystallization from aqueous solutions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical to maintaining stereochemical integrity. Post-synthesis, techniques like chiral HPLC or circular dichroism (CD) spectroscopy validate enantiomeric purity .

Basic: How is the hydrate stability of 3-Cyclohexyl-D-alanine characterized under varying environmental conditions?

Methodological Answer:

Hydrate stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine dehydration temperatures and enthalpy changes. For example, hydrate dissociation kinetics can be modeled using pressure-temperature equilibrium curves similar to methane hydrate studies . Environmental factors (humidity, temperature) are controlled in climate chambers, while X-ray diffraction (XRD) monitors structural changes during hydration/dehydration cycles .

Advanced: How does the D-configuration of 3-Cyclohexyl-D-alanine influence its peptide incorporation efficiency compared to the L-isomer?

Methodological Answer:

The D-isomer’s stereochemistry affects enzymatic recognition in peptide synthesis. Comparative studies using solid-phase peptide synthesis (SPPS) with both isomers reveal differences in coupling efficiency via MALDI-TOF mass spectrometry. For instance, L-isomers are typically incorporated faster due to enzyme specificity, while D-isomers may require longer reaction times or modified catalysts . Computational docking simulations (e.g., AutoDock Vina) further analyze steric clashes between the cyclohexyl group and enzyme active sites .

Advanced: How can contradictions in thermodynamic stability data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from differences in experimental setups (e.g., sample purity, measurement techniques). A systematic approach combines:

- Lab studies: Replicate experiments using standardized protocols (e.g., ISO guidelines for hydrate characterization).

- Numerical simulations: Apply tools like the STOMP-HYDT-KE simulator (developed for gas hydrates) to model hydrate stability under variable pressure/temperature conditions .

- Meta-analysis: Cross-validate data across studies using multivariate regression to identify confounding variables (e.g., solvent traces, crystallization methods) .

Basic: Which spectroscopic methods are optimal for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography: Resolves the 3D arrangement of the cyclohexyl group and water molecules in the hydrate lattice .

- NMR spectroscopy: H and C NMR identify chemical shifts associated with hydrate water interactions (e.g., broadening of -OH peaks in DO).

- Infrared (IR) spectroscopy: O-H stretching frequencies (~3200–3500 cm) distinguish bound vs. free water in the hydrate structure .

Advanced: How can hydrate dissociation kinetics inform storage protocols for this compound?

Methodological Answer:

Kinetic studies using high-pressure reactors (similar to methane hydrate dissociation setups ) measure dissociation rates under controlled conditions. Key parameters include:

- Temperature ramping: Monitor dissociation fronts via micro-CT imaging (voxel resolution <50 µm) to track structural changes .

- Pressure decay analysis: Correlate pressure drops with hydrate saturation loss using the Clausius-Clapeyron equation.

- Storage recommendations: Stabilize hydrates at temperatures <273 K and relative humidity >80%, with inert gas (N) purging to prevent oxidative degradation .

Advanced: What role does the cyclohexyl group play in the compound’s bioavailability in biological systems?

Methodological Answer:

The hydrophobic cyclohexyl group impacts membrane permeability, assessed via:

- Caco-2 cell assays: Measure apical-to-basolateral transport rates.

- Molecular dynamics simulations: Analyze lipid bilayer interactions using CHARMM or GROMACS force fields.

- Metabolic stability studies: Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.